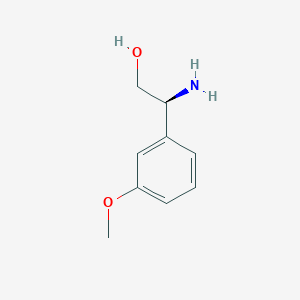

(S)-2-Amino-2-(3-methoxyphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLSZOSVFWLMM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiomerically Pure S 2 Amino 2 3 Methoxyphenyl Ethanol

Asymmetric Catalytic Syntheses

Asymmetric catalysis utilizes chiral catalysts to stereoselectively transform a prochiral substrate into a chiral product. This approach is highly atom-economical and can provide direct access to the desired enantiomer in high enantiomeric excess (ee).

The enantioselective hydrogenation of prochiral ketones is a powerful and widely adopted method for producing chiral alcohols. For the synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol, a suitable precursor such as an α-amino ketone can be hydrogenated using a transition metal complexed with a chiral ligand. Ruthenium-diphosphine-diamine catalyst systems have proven highly effective for the asymmetric hydrogenation of α-amino ketones, delivering chiral 1,2-amino alcohols with excellent conversions and enantioselectivities. researchgate.net

The general reaction involves the hydrogenation of an N-protected 2-amino-1-(3-methoxyphenyl)ethan-1-one derivative. The choice of the chiral ligand, typically a diphosphine like BINAP or a derivative, in conjunction with a chiral diamine, is crucial for inducing high stereoselectivity. The reaction typically proceeds under mild conditions and demonstrates high efficiency. rsc.org This method's utility has been showcased in the gram-scale synthesis of key intermediates for pharmaceuticals like Sertaconazole and Cenobamate. rsc.org

| Catalyst System | Precursor Type | Typical Yield (%) | Typical ee (%) | Reference |

| Ru-Diphosphine-Diamine | α-N-Heteroaryl Ketones | >99 | >99 | researchgate.netrsc.org |

| Iridium-f-amphox | α-Amino Ketones | >99 | >99 | researchgate.net |

| Rhodium/Iridium with Chiral Tetraaza Ligands | γ-Amino Ketones | High | High | researchgate.net |

Copper-catalyzed asymmetric hydroamination has emerged as a robust strategy for the synthesis of chiral amines and their derivatives. chemrxiv.org This method can be applied to the synthesis of amino alcohols through the sequential hydrosilylation and hydroamination of enals or enones, providing access to all possible stereoisomers through catalyst control. researchgate.net For the synthesis of this compound, a related strategy would involve the hydroamination of an α,β-unsaturated precursor.

A key development in this area is the concept of umpolung hydroamination, where a hydroxylamine (B1172632) derivative acts as an electrophilic aminating reagent. chemrxiv.orgosaka-u.ac.jp This approach, often utilizing a copper(I) hydride (CuH) species generated in situ and a chiral phosphine (B1218219) ligand such as (S)-DTBM-SEGPHOS, allows for the highly regio- and enantioselective addition of the amino group. chemrxiv.orgnih.gov This strategy provides a unified and direct method to synthesize a variety of chiral β-amino acid derivatives and can be adapted for the synthesis of related amino alcohols. chemrxiv.org

| Catalyst System | Aminating Reagent | Ligand | Key Feature | Reference |

| Cu(OAc)₂ / CuH | O-Benzoylhydroxylamine | (S)-DTBM-SEGPHOS | Umpolung hydroamination | chemrxiv.org |

| Copper Hydride | N,N-dibenzyl-O-pivaloylhydroxylamine | Chiral Phosphine | Sequential hydrosilylation/hydroamination | researchgate.netnih.gov |

Beyond direct hydrogenation and hydroamination, other catalytic strategies are continuously being developed. beilstein-journals.org Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, instead employing hydrogen donors like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst (e.g., Ru, Rh, Ir) and a chiral ligand. researchgate.net This method has been successfully applied to the reduction of various ketones to produce chiral alcohols with high enantioselectivity. researchgate.net

Additionally, innovative approaches combining different catalytic methods are gaining traction. For instance, a palladium-catalyzed carboetherification followed by a diastereoselective hydrogenation sequence allows for the synthesis of enantioenriched chiral amino alcohols. nih.gov This strategy involves the initial creation of a chiral auxiliary in situ, which then directs the stereochemical outcome of the subsequent hydrogenation step. nih.gov Such multi-step, one-pot protocols represent the frontier of efficient asymmetric synthesis. researchgate.net

Chemoenzymatic and Biocatalytic Routes

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild, environmentally benign conditions. For chiral synthesis, enzymes offer unparalleled enantioselectivity, making them ideal for producing enantiomerically pure compounds.

Kinetic resolution is a widely used chemoenzymatic method to separate enantiomers from a racemic mixture. This process relies on an enzyme, typically a lipase, that preferentially catalyzes a reaction on one enantiomer, allowing for the separation of the slower-reacting enantiomer from the newly formed product. researchgate.net To obtain this compound, a racemic mixture of its N-acylated derivative can be subjected to enantioselective hydrolysis catalyzed by a lipase.

Lipases such as those from Candida antarctica (CAL-B), Pseudomonas fluorescens, and Pseudomonas cepacia are frequently employed for these resolutions. mdpi.comd-nb.infopolimi.it The reaction involves the selective hydrolysis of the (R)-ester, leaving the desired (S)-ester unreacted and thus enantiomerically enriched. google.comgoogleapis.com Alternatively, the racemic amino alcohol can undergo selective O-acylation. These methods can achieve excellent enantiomeric excess (>99% ee) and conversions approaching the theoretical maximum of 50%. mdpi.comd-nb.info

| Enzyme | Reaction Type | Substrate | Result | Reference |

| Lipase from Pseudomonas fluorescens | Hydrolysis | Racemic Acetate | (S)-Acetate and (R)-Alcohol (>99% ee) | mdpi.com |

| Lipase from Candida antarctica B (CAL-B) | Hydrolysis | Racemic Ester | Enantioselective hydrolysis | mdpi.com |

| Lipase from Pseudomonas cepacia | O-Acylation | Racemic Alcohol | Resolution to obtain desired enantiomer | d-nb.infopolimi.it |

| Pancreatin | Hydrolysis | Racemic N-alkoxycarbonyl ester | Selective hydrolysis of (R)-isomer | google.comgoogleapis.com |

A more direct biocatalytic approach involves the use of ω-transaminases (ω-TAs) for the asymmetric amination of a prochiral ketone. researchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to a ketone acceptor. mdpi.com

To synthesize this compound, a prochiral ketol precursor, 1-hydroxy-2-(3-methoxyphenyl)ethan-2-one, would be subjected to amination using an (S)-selective ω-transaminase. This method is highly attractive as it can theoretically achieve 100% conversion to a single enantiomer, avoiding the 50% yield limitation of kinetic resolution. mdpi.com ω-TAs have been successfully used to produce a variety of chiral amines and amino alcohols with excellent enantiomeric purity. mdpi.com

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. researchgate.net After establishing the desired chirality, the auxiliary can be removed and often recycled.

Diastereoselective Control in Synthesis Mediated by Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. By attaching a chiral auxiliary to a prochiral substrate, two diastereomers can be formed in unequal amounts. This diastereoselectivity is achieved by the steric and electronic properties of the auxiliary, which favors the formation of one diastereomer over the other.

One common approach involves the use of pseudoephedrine as a chiral auxiliary. harvard.edunih.gov While effective, its use is often restricted due to its potential for illicit applications. harvard.edunih.gov A notable alternative is pseudoephenamine, which has demonstrated comparable or even superior diastereoselectivities in alkylation reactions and is not subject to the same regulatory restrictions. nih.gov Amides derived from pseudoephenamine also tend to be more crystalline, facilitating purification. nih.gov

Another widely used class of chiral auxiliaries are oxazolidinones, such as those developed by Evans. These auxiliaries are effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) reactions. researchgate.net The Schöllkopf chiral auxiliaries, derived from amino acids like L-valine, are particularly useful for the asymmetric synthesis of α-amino acids. biosynth.com

The general principle of these methods involves the attachment of the chiral auxiliary to a molecule containing the 3-methoxyphenyl (B12655295) group, followed by a diastereoselective reaction to introduce the amino and hydroxyl groups with the correct stereochemistry. The auxiliary is then cleaved to yield the desired this compound.

Stereocontrolled Reduction of Chiral Amino Acid Derivatives

This methodology leverages the inherent chirality of amino acids as starting materials. nih.gov By starting with an enantiomerically pure amino acid, the stereocenter that will become the chiral center in the final product is already established. The synthesis then focuses on the stereocontrolled reduction of a carbonyl group to a hydroxyl group.

A typical precursor for this approach would be a derivative of (S)-3-methoxyphenylglycine. The carboxylic acid functionality of the amino acid can be converted to a ketone. The subsequent reduction of this ketone must be highly stereoselective to yield the desired (S)-alcohol. This can be achieved using various chiral reducing agents or by employing substrate-controlled reduction where the existing stereocenter directs the approach of the reducing agent.

Stereospecific and Regioselective Functional Group Transformations

These methods involve the direct introduction of the amino and hydroxyl groups onto a styrene (B11656) derivative in a stereochemically defined manner.

Asymmetric Aminohydroxylation of Styrene Derivatives

Asymmetric aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of vicinal amino alcohols from olefins. nih.govdiva-portal.org This reaction involves the simultaneous addition of an amino group and a hydroxyl group across the double bond of a styrene derivative, in this case, 3-methoxystyrene.

The reaction is typically catalyzed by an osmium catalyst in the presence of a chiral ligand, often derived from cinchona alkaloids such as dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). rsc.org The choice of ligand determines the enantioselectivity of the reaction, affording either the (R)- or (S)-product. For the synthesis of this compound, a DHQD-derived ligand would be employed. The nitrogen source is often a carbamate (B1207046) or a sulfonamide. rsc.org

A key challenge in the aminohydroxylation of styrenes is controlling the regioselectivity—that is, whether the amino group adds to the benzylic position and the hydroxyl group to the terminal carbon, or vice versa. diva-portal.org For the synthesis of the target compound, the desired outcome is the addition of the amino group to the carbon adjacent to the aromatic ring. Research has shown that for styrene derivatives, the 1-aryl-2-hydroxyethylamine regioisomer is typically the major product. rsc.org The use of tert-butyl carbamate as the nitrogen source has been shown to provide good yields and high enantioselectivity. rsc.org

| Parameter | Finding |

| Catalyst System | Osmium tetroxide with a chiral ligand (e.g., (DHQD)2PHAL) |

| Nitrogen Source | Haloamine salts of alkyl carbamates (e.g., tert-butyl carbamate) |

| Major Product | 1-aryl-2-hydroxyethylamine regioisomer |

| Enantioselectivity | High (≥87% ee) for the major regioisomer |

| Ligand Influence | (DHQ)2PHAL and (DHQD)2PHAL provide opposite enantiomers with similar high selectivity. |

Enantioselective Ring-Opening Reactions of Chiral Epoxides or Aziridines

This strategy involves the use of a pre-formed chiral building block, either an epoxide or an aziridine (B145994), which is then opened by a nucleophile to introduce the second functional group.

For the synthesis of this compound, the starting material would be the enantiomerically pure (S)-3-methoxystyrene oxide. The ring-opening of this epoxide with an amine nucleophile, such as ammonia (B1221849) or a protected form thereof, would lead to the desired product. The reaction's regioselectivity is a critical factor; the nucleophile must attack the benzylic carbon of the epoxide ring. This is generally favored under acidic conditions or with the use of Lewis acids, which activate the epoxide and promote attack at the more substituted carbon. researchgate.net

Alternatively, one could start with a chiral aziridine. The synthesis would then involve the ring-opening of the aziridine with a hydroxide (B78521) source. Similar to the epoxide route, controlling the regioselectivity of the ring-opening is paramount.

Chiral Resolution of Racemic 2-Amino-2-(3-methoxyphenyl)ethanol (B1291653)

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach involves the synthesis of the racemic amino alcohol, followed by a separation step.

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org The racemic 2-amino-2-(3-methoxyphenyl)ethanol is reacted with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure this compound.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The efficiency of a chiral resolution depends heavily on the choice of the resolving agent and the crystallization conditions.

| Method | Description | Key Considerations |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts. | Choice of resolving agent and solvent system is crucial for efficient separation. |

| Fractional Crystallization | Separation of the diastereomeric salts based on differences in solubility. | Optimization of crystallization conditions (temperature, concentration) is required. |

| Liberation of Enantiomer | Removal of the chiral resolving agent to yield the pure enantiomer. | The removal process should not cause racemization of the product. |

Diastereomeric Salt Crystallization with Chiral Acids

Diastereomeric salt crystallization is a classical and industrially scalable method for resolving racemic compounds. wikipedia.org The technique is founded on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (a resolving agent) to form a pair of diastereomers. These diastereomers are not mirror images and thus possess different physical properties, most notably different solubilities in a given solvent system. libretexts.org

For the resolution of a racemic base like 2-amino-2-(3-methoxyphenyl)ethanol, an enantiomerically pure chiral acid is used as the resolving agent. The reaction yields two diastereomeric salts:

((R)-2-Amino-2-(3-methoxyphenyl)ethanol) • ((+)-Chiral Acid)

(this compound) • ((+)-Chiral Acid)

By carefully selecting the chiral acid and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution due to its lower solubility, while the other remains in the mother liquor. wikipedia.org The crystallized salt is then isolated by filtration. The final step involves the liberation of the desired enantiomerically pure amine from the salt by treatment with a base, which also allows for the recovery of the chiral resolving agent.

Commonly employed chiral acids for the resolution of amino alcohols include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The success of this method hinges on the significant difference in solubility between the two diastereomeric salts, a factor that often requires extensive screening of various chiral acids and solvent systems. wikipedia.org

Table 1: Illustrative Parameters for Diastereomeric Salt Crystallization of a Chiral Amino Alcohol This table presents typical, not experimentally verified, data for the specified compound.

| Chiral Resolving Agent | Solvent System | Less Soluble Diastereomer | Expected Yield | Expected Enantiomeric Excess (e.e.) |

| (+)-Tartaric Acid | Methanol/Water | (S)-Amine • (+)-Tartrate | Moderate-High | >95% after recrystallization |

| (R)-(-)-Mandelic Acid | Ethanol (B145695) | (S)-Amine • (R)-Mandelate | Moderate | >98% after recrystallization |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Isopropanol | (R)-Amine • (+)-DBTA | Moderate-High | >97% after recrystallization |

| (+)-Camphor-10-sulfonic acid | Acetonitrile | (R)-Amine • (+)-CSA | Low-Moderate | >95% after recrystallization |

Preparative Chiral Chromatography for Enantiomer Separation

Preparative chiral chromatography is a powerful and versatile technique for the direct separation of enantiomers from a racemic mixture. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, separation. nih.gov The technique is highly effective and can produce enantiomers with very high purity, often exceeding 99% e.e. It is particularly valuable when diastereomeric salt crystallization proves ineffective or for purifying materials to the highest standards. nih.gov

The most widely used CSPs for separating chiral amines and amino alcohols are based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govyakhak.org These CSPs offer broad applicability and can resolve a wide range of racemic compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector. researchgate.net

The process typically begins with analytical-scale method development to identify the optimal CSP and mobile phase combination. Once a suitable separation is achieved, the method is scaled up to a preparative scale by using larger columns and higher flow rates to isolate the desired quantity of the pure enantiomer. acs.org Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed for preparative chiral separations. selvita.comtandfonline.com SFC is often considered a "greener" and more efficient alternative due to its use of supercritical CO2 as the main mobile phase component, which reduces organic solvent consumption and allows for faster separations. nih.govselvita.com

Table 2: Illustrative Parameters for Preparative Chiral Chromatography of a Chiral Amino Alcohol This table presents typical, not experimentally verified, data for the specified compound.

| Chiral Stationary Phase (CSP) | Chromatography Mode | Mobile Phase | Elution Order | Throughput | Expected Purity |

| Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC (Normal Phase) | Hexane/Isopropanol/Diethylamine | R-enantiomer then S-enantiomer | Moderate | >99% e.e. |

| Amylose tris(3,5-dimethylphenylcarbamate) | SFC | CO2/Methanol (+ additive) | S-enantiomer then R-enantiomer | High | >99% e.e. |

| Immobilized Cellulose Derivative | HPLC (Normal Phase) | Heptane/Ethanol | R-enantiomer then S-enantiomer | Moderate | >99.5% e.e. |

| Cyclodextrin-based CSP | HPLC (Reversed Phase) | Water/Acetonitrile/TFA | Varies | Low-Moderate | >98% e.e. |

Applications of S 2 Amino 2 3 Methoxyphenyl Ethanol in Stereoselective Transformations

As Chiral Ligands in Homogeneous Transition Metal Catalysis

In asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Most asymmetric catalysts consist of a metal complex coordinated to a chiral organic ligand. nih.gov The ligand's structure modifies the metal center's reactivity and creates a chiral environment, forcing the reaction to proceed through a lower energy pathway for one enantiomer over the other. nih.gov Amino alcohols like (S)-2-Amino-2-(3-methoxyphenyl)ethanol are particularly effective precursors for these ligands because their two heteroatoms (nitrogen and oxygen) can coordinate to a metal center, forming a stable five-membered chelate ring. This chelation restricts the conformational flexibility of the catalyst, which is crucial for achieving high levels of enantioselectivity.

Design and Synthesis of Chiral Metal Complexes with this compound

The design of chiral catalysts often leverages "privileged ligands," which are structural classes that demonstrate broad applicability and high enantiocontrol across various metal-catalyzed reactions. nih.gov β-amino alcohols are a key component of many such ligands. mdpi.com The synthesis of a metal complex with this compound typically involves the reaction of the amino alcohol with a suitable metal precursor. The amino and hydroxyl groups act as a bidentate ligand, coordinating to the metal center to form a stable complex.

The versatility of the amino alcohol scaffold allows for further modification to fine-tune the steric and electronic properties of the resulting catalyst. chemistryviews.org For instance, the amine or alcohol moiety can be derivatized to create more complex ligand structures, such as phosphine-amino alcohol or diamine ligands, which are then coordinated to transition metals like iridium, ruthenium, or nickel. mdpi.comnih.govmdpi.com These tailored ligands can enhance the catalyst's activity and selectivity for specific transformations. The general principle involves creating a rigid and well-defined chiral pocket around the metal's active site to maximize the stereochemical influence on the substrate.

Enantioselective Reduction Reactions

Enantioselective reductions are fundamental transformations in organic synthesis, providing access to chiral alcohols and amines, which are common structural motifs in pharmaceuticals and natural products. wikipedia.orgmdpi.com this compound and its derivatives are instrumental in guiding the stereoselectivity of such reductions.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is efficiently catalyzed by oxazaborolidines, a reaction famously known as the Corey-Bakshi-Shibata (CBS) reduction. nih.gov These catalysts are generated in situ from a chiral β-amino alcohol and borane (B79455). organic-chemistry.orgic.ac.uk The amino alcohol, such as this compound, reacts with borane (BH₃) to form a chiral oxazaborolidine. insuf.org

The mechanism involves the coordination of the Lewis acidic boron atom of the oxazaborolidine to the ketone's carbonyl oxygen, activating it for reduction. ic.ac.uk Simultaneously, the Lewis basic nitrogen atom of the oxazaborolidine coordinates a molecule of borane, which then delivers a hydride to the ketone's carbonyl carbon via an intramolecular, six-membered ring transition state. ic.ac.uk The specific stereochemistry of the amino alcohol dictates which face of the ketone is preferentially attacked, leading to a predictable absolute stereochemistry in the product alcohol with high enantiomeric excess (ee). nih.gov This method is highly valued for its operational simplicity, catalytic nature, and the high levels of enantioselectivity achieved for a wide range of ketones. wikipedia.org

Below is a table showing representative results for the asymmetric borane reduction of various ketones using catalysts derived from different chiral amino alcohols, illustrating the general effectiveness of this catalyst class.

| Entry | Ketone Substrate | Chiral Amino Alcohol Ligand | Yield (%) | ee (%) | Product Configuration |

| 1 | Acetophenone | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | 95 | 95 | R |

| 2 | α-Tetralone | Prolinol-derived oxazaborolidine | >99 | 97 | S |

| 3 | 1-Indanone | Prolinol-derived oxazaborolidine | >99 | 93 | S |

| 4 | α-Chloroacetophenone | Camphor-derived amino alcohol | 98 | 99 | S |

| 5 | Propiophenone | Ephedrine-thiol derivative | - | 95 | R |

This table presents illustrative data from various sources to show the general efficacy of amino alcohol-derived catalysts in asymmetric borane reductions. Data is representative of the reaction type. insuf.orgrug.nlsemanticscholar.org

The catalytic asymmetric hydrogenation of imines is a powerful and atom-economical method for producing chiral amines. nih.gov This transformation is often catalyzed by transition metal complexes, particularly those of iridium and ruthenium, bearing chiral ligands. chemistryviews.orgdntb.gov.ua While simple amino alcohols can be used, they are often incorporated into more complex ligand frameworks, such as P,N-ligands (e.g., phosphinodihydrooxazoles), to achieve higher activity and selectivity. osti.gov

In a typical catalytic cycle, the chiral metal complex activates hydrogen gas and coordinates the imine substrate. The chiral ligand creates a stereochemically defined environment that directs the hydride transfer to one of the prochiral faces of the C=N double bond. nih.gov The choice of metal, the ligand's structure, and reaction conditions are critical for success. chemistryviews.org For example, iridium catalysts are highly effective for the hydrogenation of N-aryl imines. nih.gov The large-scale industrial synthesis of the herbicide (S)-metolachlor relies on the asymmetric hydrogenation of an imine, catalyzed by an iridium-ferrocenyl diphosphine system, highlighting the significance of this reaction. nih.govresearchgate.net Ligands derived from amino alcohols like this compound are well-suited for this purpose, as their modular nature allows for systematic tuning of steric and electronic properties to optimize catalyst performance for a given imine substrate. chemistryviews.org

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is central to organic synthesis for building molecular complexity. nih.gov Chiral amino alcohols play a crucial role as ligands in catalytic asymmetric C-C bond-forming reactions, enabling the construction of chiral molecules from simple precursors.

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324) (Et₂Zn), to aldehydes is a classic and highly reliable method for synthesizing chiral secondary alcohols. mdpi.comwikipedia.org This reaction is catalyzed by chiral β-amino alcohols. rsc.orgrsc.org The catalytic cycle begins with the reaction between the chiral amino alcohol and diethylzinc to form a chiral zinc-aminoalkoxide complex. This species is the active catalyst.

The aldehyde substrate then coordinates to the zinc center of this chiral complex. The predefined chiral environment of the ligand directs the transfer of an ethyl group from the zinc atom to one of the two enantiotopic faces of the aldehyde's carbonyl group. researchgate.net This process proceeds through a well-organized transition state, leading to the formation of the chiral secondary alcohol with high enantioselectivity. researchgate.net This methodology is effective for a wide range of aromatic and aliphatic aldehydes, consistently providing high yields and excellent enantiomeric excesses. mdpi.com

The following interactive table presents typical results for the enantioselective addition of diethylzinc to various aldehydes catalyzed by different β-amino alcohol ligands, demonstrating the broad scope and efficiency of this transformation.

| Entry | Aldehyde Substrate | Chiral Amino Alcohol Ligand | Yield (%) | ee (%) | Product Configuration |

| 1 | Benzaldehyde | (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 95 | 98 | S |

| 2 | p-Chlorobenzaldehyde | Phenylalanine-derived tert-amino alcohol | 98 | 99 | S |

| 3 | 2-Naphthaldehyde | Fructose-derived β-amino alcohol | 90 | 90 | R |

| 4 | Cinnamaldehyde | Fructose-derived β-amino alcohol | 85 | 72 | R |

| 5 | Hexanal (aliphatic) | Fructose-derived β-amino alcohol | 70 | 62 | R |

This table includes representative data from various sources to illustrate the effectiveness of β-amino alcohols as catalysts for the enantioselective addition of diethylzinc to aldehydes. mdpi.comwikipedia.org

Catalytic Asymmetric Alkylation and Aldol (B89426) Reactions

Catalytic asymmetric alkylation and aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis for the construction of chiral molecules. These reactions often rely on chiral ligands to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome. Chiral amino alcohols are frequently used as precursors for the synthesis of such ligands (e.g., oxazolines, phosphine-amino alcohol ligands).

While the structural motif of this compound is suitable for derivatization into chiral ligands, a review of scientific literature does not provide specific examples of its direct application or its derivatives as catalysts or ligands in asymmetric alkylation or aldol reactions. The development of new catalytic systems is an ongoing area of research, and amino alcohols remain a key platform for ligand design. For instance, cinchona alkaloids, which contain an amino alcohol moiety, have been successfully used as catalysts in highly diastereoselective and enantioselective aldol reactions of α-alkyl azlactones and aliphatic aldehydes. clockss.org Similarly, phase-transfer catalysis has been employed to achieve highly asymmetric (up to 97% ee) alkylation reactions for the construction of protected ethylene-amino scaffolds. epa.gov

Stereoselective Cross-Coupling Reactions

Stereoselective cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for creating stereogenic centers. The enantioselectivity of these reactions is typically controlled by chiral ligands, often phosphorus- or nitrogen-based, which coordinate to the metal catalyst. Chiral amino alcohols can be precursors to bidentate ligands (e.g., P,N-ligands) that are effective in a variety of asymmetric cross-coupling processes.

However, specific studies detailing the use of this compound as a ligand or a precursor to a ligand in stereoselective cross-coupling reactions are not prevalent in the reviewed literature. Research in this area often focuses on the development of novel ligand scaffolds, and while this compound is a potential candidate for such development, its direct application has not been extensively documented. Conversely, modern methods like stereoselective electrocatalytic radical cross-couplings have been developed for the synthesis of chiral amino alcohols themselves from simpler precursors. nih.gov

As Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Chiral 1,2-amino alcohols are a well-established class of auxiliaries, with notable examples like pseudoephedrine being widely used to control alkylation reactions. bldpharm.com

The this compound molecule possesses the necessary features to act as a chiral auxiliary. It can be converted into an amide or another derivative, which then directs the stereoselective functionalization at a nearby prochiral center. Despite its potential, specific applications of this compound as a chiral auxiliary in stoichiometric asymmetric synthesis are not widely reported in the scientific literature.

Control of Stereochemistry at Newly Formed Stereogenic Centers

The fundamental principle behind using a chiral auxiliary is to exert facial control over the approach of a reagent to a prochiral center, typically an enolate or an imine. In the case of an auxiliary derived from an amino alcohol, the stereocenter on the auxiliary, along with its steric bulk, blocks one face of the reactive intermediate. For example, when an amide derived from an amino alcohol forms a metal enolate, the auxiliary's substituents create a rigid, sterically-biased conformation. This conformation forces an incoming electrophile to attack from the less hindered face, thereby creating a new stereogenic center with a predictable configuration. The stereochemical outcome is thus transferred from the chiral auxiliary to the substrate.

Applications in the Synthesis of Chiral Heterocyclic Compounds (e.g., Morpholines, Piperazines)

One of the most significant applications of chiral amino alcohols like this compound is as a foundational building block for the synthesis of more complex, biologically relevant chiral heterocycles such as morpholines and piperazines. organic-chemistry.org These scaffolds are present in numerous FDA-approved drugs. nih.govnih.gov

Enantiomerically pure amino alcohols are ideal starting materials for constructing chiral morpholines. A general and effective strategy involves a multi-step sequence where the amino alcohol is first protected and then subjected to cyclization reactions. For instance, a palladium-catalyzed carboamination reaction has been successfully employed to synthesize cis-3,5-disubstituted morpholines from O-allyl ethanolamine (B43304) derivatives, which are readily prepared from chiral amino alcohols. nih.gov This method generates the morpholine (B109124) products as single stereoisomers in good yields. Given its structure, this compound is a suitable precursor for this type of synthesis, which would lead to a chiral morpholine with a 3-(3-methoxyphenyl) substituent.

The following table outlines a general synthetic route to chiral morpholines from amino alcohols, which is applicable to this compound.

| Step | Reaction | Reagents | Product Type |

| 1 | N-protection | (Boc)₂O | N-Boc amino alcohol |

| 2 | O-allylation | NaH, Allyl bromide | O-allyl N-Boc ethanolamine |

| 3 | Pd-catalyzed carboamination | Aryl/Alkenyl bromide, Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-disubstituted morpholine |

| 4 | N-deprotection | TFA or HCl | Final chiral morpholine |

Similarly, chiral piperazines are often synthesized from precursors like amino acids or 1,2-diamines. clockss.orgnih.gov Chiral amino alcohols can be converted into the corresponding 1,2-diamines through established chemical transformations, making this compound an indirect but valuable precursor for chiral piperazine (B1678402) synthesis.

Mechanistic Insights and Advanced Theoretical Investigations of S 2 Amino 2 3 Methoxyphenyl Ethanol Systems

Mechanistic Pathways in Asymmetric Catalytic Cycles

The enantioselective synthesis of chiral 1,2-amino alcohols like (S)-2-Amino-2-(3-methoxyphenyl)ethanol is often achieved through asymmetric catalysis. Understanding the mechanistic pathways of these catalytic cycles is fundamental to controlling and improving enantioselectivity. Key aspects include the nature of catalyst-substrate interactions, the factors governing the stereochemical outcome, and the application of advanced strategies like dynamic kinetic asymmetric transformations.

In asymmetric catalysis, the formation of a transient diastereomeric complex between the catalyst and the substrate is the cornerstone of enantioselection. For the synthesis of amino alcohols, catalysts often employ non-covalent interactions such as hydrogen bonding to create a rigid and well-defined transition state. mdpi.com In a typical scenario, such as the asymmetric reduction of a corresponding α-amino ketone, a chiral catalyst would bind to the substrate in a manner that favors the approach of a reducing agent from one specific face.

The key interactions governing this process include:

Hydrogen Bonding: The amino and hydroxyl groups of the amino alcohol product (or the corresponding precursor) can act as hydrogen bond donors and acceptors. Chiral catalysts, such as those based on (thio)urea or squaramide scaffolds, can form multiple hydrogen bonds with the substrate, locking it into a specific conformation. mdpi.com

Coordination: In metal-catalyzed reactions (e.g., using Ruthenium or Iridium complexes), the substrate's heteroatoms (nitrogen and oxygen) can coordinate to the metal center. acs.org The chiral ligands attached to the metal dictate the spatial arrangement of the substrate, thereby controlling the stereochemical outcome.

The transition state is the highest energy point along the reaction coordinate, and its structure determines the product's stereochemistry. Theoretical studies, often employing Density Functional Theory (DFT), are used to model these transition states. For a molecule like this compound, the catalyst would differentiate between the two prochiral faces of a precursor ketone. The transition state leading to the (S)-enantiomer would be sterically and electronically favored, possessing a lower activation energy than the transition state leading to the (R)-enantiomer.

Enantioselectivity in the synthesis of this compound is governed by a delicate balance of steric and electronic factors originating from the substrate, catalyst, and reagents.

Steric Factors:

Catalyst Bulk: Chiral catalysts often feature bulky groups that create a sterically demanding environment. This bulkiness physically blocks one of the two possible pathways for the reaction, allowing the other to proceed preferentially. For instance, in the reduction of an aminoketone, a bulky ligand on the catalyst can shield one face of the carbonyl group.

Substrate Structure: The substituents on the substrate itself play a crucial role. The 3-methoxyphenyl (B12655295) group in the target molecule presents a specific steric profile that influences how it fits into the catalyst's chiral pocket. The catalyst must effectively differentiate between the relatively smaller hydrogen atom and the larger 3-methoxyphenyl group on the prochiral center of the precursor.

Electronic Factors:

Hydrogen Bonding: As mentioned, the ability of the catalyst to act as a hydrogen-bond donor or acceptor is a powerful electronic tool for activation and orientation of the substrate. mdpi.com

Aromatic Interactions: The electron-rich 3-methoxyphenyl ring can engage in π-π stacking or CH-π interactions with aromatic moieties on the catalyst. These interactions help to stabilize the preferred transition state.

Lewis Acidity/Basicity: In bifunctional catalysis, one part of the catalyst can act as a Brønsted base (e.g., an amine) to deprotonate the substrate, while another part acts as a hydrogen-bond donor (e.g., a thiourea) to activate the electrophile. This cooperative action creates a highly organized transition state.

These factors are not independent; a bulky group, for example, also alters the electronic nature of the catalyst. The high enantioselectivity observed in many catalytic systems arises from the synergistic effect of multiple attractive and repulsive interactions in the favored transition state.

Dynamic Kinetic Asymmetric Transformation (DYKAT), often used interchangeably with Dynamic Kinetic Resolution (DKR), is a powerful strategy to overcome the 50% theoretical yield limit of traditional kinetic resolutions. This method is particularly relevant for the synthesis of chiral amino alcohols from racemic precursors. acs.orgdiva-portal.orgnih.gov

The process requires two key components:

A method for rapid racemization of the starting material, ensuring that the less reactive enantiomer is continuously converted into the more reactive one.

A highly enantioselective catalyst that reacts with only one of the enantiomers much faster than the other.

For the synthesis of this compound, a hypothetical DYKAT process could start from a racemic α-amino ketone. A racemization catalyst (e.g., a base or a specific metal complex) would continuously interconvert the (R)- and (S)-ketones. Simultaneously, a chiral hydrogenation catalyst (e.g., an Iridium-f-amphox complex) would selectively reduce the (S)-ketone to the corresponding (S)-alcohol. acs.org Because the (R)-ketone is constantly being converted to the (S)-form, the reaction can theoretically proceed to 100% yield of the single desired diastereomer and enantiomer. nih.gov

| Parameter | Description | Relevance to DYKAT |

| kR | Rate of reaction of the (R)-enantiomer | Should be significantly different from kS. |

| kS | Rate of reaction of the (S)-enantiomer | For high enantioselectivity, kfast / kslow > 20. |

| krac | Rate of racemization | Must be fast relative to the slower reacting enantiomer (krac > kslow). Ideally, krac ≥ kfast. |

This approach combines the efficiency of stereoconvergence with the precision of asymmetric catalysis, making it a highly effective method for producing enantiopure compounds like this compound. chinesechemsoc.orgacs.org

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules at a level of detail that is often inaccessible through experimental methods alone. For this compound, quantum chemical studies can predict its preferred three-dimensional shape, the nature of its internal bonding, and its electronic characteristics.

The flexibility of the ethanolamine (B43304) backbone allows this compound to adopt several different conformations (rotamers). The relative stability of these conformers is determined by a combination of steric hindrance and stabilizing intramolecular interactions, particularly hydrogen bonding.

Theoretical studies on analogous molecules like 2-phenylethanol (B73330) and 2-phenylethylamine have shown that conformers can be stabilized by weak intramolecular forces. uva.esnih.gov For this compound, the most significant intramolecular interaction is expected to be the hydrogen bond between the hydroxyl group (-OH) and the lone pair of the amino group (-NH2), or vice versa. ustc.edu.cn

Potential stabilizing interactions include:

O-H···N Hydrogen Bond: The hydroxyl proton can form a hydrogen bond with the nitrogen atom, creating a five-membered ring-like structure. This is a common stabilizing feature in 1,2-amino alcohols.

N-H···O Hydrogen Bond: One of the amino protons can form a hydrogen bond with the oxygen atom.

O-H···π Interaction: The hydroxyl group may interact with the electron cloud of the 3-methoxyphenyl ring. uva.esresearchgate.net

Computational methods can be used to perform a potential energy surface scan by systematically rotating the key dihedral angles (e.g., O-C-C-N) to identify all low-energy conformers. The relative energies of these conformers, corrected for zero-point vibrational energy, indicate their predicted populations at thermal equilibrium.

| Interaction Type | Atoms Involved | Expected Effect on Stability |

| Intramolecular H-Bond | O-H ··· N or N-H ··· O | Strong stabilization |

| π-Interactions | O-H ··· π-cloud of phenyl ring | Moderate stabilization |

| Steric Repulsion | Phenyl group vs. Hydroxyl/Amino group | Destabilization of eclipsed conformers |

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov By calculating the electron density, DFT can provide a wealth of information about reactivity, stability, and spectroscopic properties. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key electronic features. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is likely to be localized on the electron-rich methoxyphenyl ring and the nitrogen lone pair.

LUMO: Represents the ability to accept an electron. The LUMO is typically located on the antibonding orbitals of the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

Negative Potential (Red/Yellow): Regions of high electron density, typically found around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, usually located around the acidic hydrogen atoms of the -OH and -NH2 groups, indicating sites for nucleophilic attack.

These computational analyses provide a detailed picture of the molecule's intrinsic properties, which complements experimental findings and aids in the rational design of catalysts and synthetic pathways.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Mapping

Theoretical chemistry provides powerful tools to predict the reactivity and kinetic stability of molecules. Among these, Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are fundamental in understanding the electronic behavior of a compound like this compound.

Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, such as the methoxy-substituted phenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would be distributed over the electron-deficient parts of the molecule.

While specific DFT calculations for this compound are not available, we can look at data from a related methoxyphenyl derivative, 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, to illustrate the concept. bohrium.com

| Molecular Orbital | Energy (eV) (Illustrative Example) |

| HOMO | -5.9 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.7 |

This interactive table contains illustrative data for a related compound and not for this compound.

A significant energy gap, as shown in the illustrative table, would suggest that this compound is a kinetically stable molecule. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red and Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and are, therefore, susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen atom of the hydroxyl group, the oxygen atom of the methoxy (B1213986) group, and the nitrogen atom of the amino group due to their lone pairs of electrons.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogens of the amino group.

Green Regions: These areas represent neutral or near-zero electrostatic potential.

In a study on a methoxy-phenyl substituted dihydropyridine (B1217469) derivative, MEP analysis revealed that the most negative regions were located on the carboxyl oxygen atoms, while the most positive regions were on the hydrogen attached to the nitrogen atom. bohrium.com Applying this to this compound, the hydroxyl and methoxy oxygens would be the primary sites for electrophilic interaction, and the amine and hydroxyl hydrogens would be the most likely sites for nucleophilic interaction.

Simulation of Reaction Pathways and Energy Profiles

Computational chemistry allows for the simulation of chemical reactions, providing detailed insights into reaction mechanisms and the energies of transition states and intermediates. This is achieved by mapping the potential energy surface (PES) of a reaction.

Simulation of Reaction Pathways

For this compound, several reaction pathways could be of interest, such as its synthesis, derivatization, or metabolic degradation. For instance, the synthesis of related aryl amino alcohol derivatives has been explored, which can serve as a model for understanding the formation of this compound. rasayanjournal.co.in A common synthetic route involves the ring-opening of an epoxide by an amine.

A hypothetical reaction pathway for the synthesis of this compound could involve the reaction of 2-(3-methoxyphenyl)oxirane (B1329709) with ammonia (B1221849). Computational modeling of this reaction would involve:

Geometry Optimization: The structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: Locating the transition state structure, which is a first-order saddle point on the PES, is crucial for understanding the reaction barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the found transition state connects the reactants and products.

Energy Profiles

The energy profile of a reaction is a two-dimensional representation of the PES, plotting the energy against the reaction coordinate. This profile provides key thermodynamic and kinetic information.

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, indicating whether the reaction is exothermic (negative ΔErxn) or endothermic (positive ΔErxn).

While a specific energy profile for a reaction involving this compound is not documented, we can consider a general representation of an energy profile for a two-step reaction, which might be analogous to certain transformations of this molecule.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) (Illustrative Example) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate | -5 |

| 4 | Transition State 2 | +10 |

| 5 | Products | -12 |

This interactive table provides a generic, illustrative energy profile and does not represent a specific reaction of this compound.

Such simulations are invaluable for understanding the feasibility of a reaction, predicting the major products, and designing more efficient synthetic routes or understanding metabolic pathways. For this compound, these computational studies could elucidate its reactivity in various chemical environments and its potential interactions with biological targets.

Structural Diversification and Synthesis of S 2 Amino 2 3 Methoxyphenyl Ethanol Derivatives

Synthesis of Analogues and Congeners

The generation of analogues and congeners of (S)-2-amino-2-(3-methoxyphenyl)ethanol allows for a systematic investigation of structure-activity relationships. Modifications to the aryl moiety and the amino alcohol backbone are key strategies in this endeavor.

Modifications to the Aryl Moiety and Methoxy (B1213986) Substitution Patterns

Variations in the substitution pattern of the phenyl ring and the position of the methoxy group can significantly influence the properties of the resulting molecules. The synthesis of such analogues typically involves the use of appropriately substituted starting materials. For instance, analogues with different methoxy substitution patterns, such as (S)-2-amino-2-(2-methoxyphenyl)ethanol and (S)-2-amino-2-(4-methoxyphenyl)ethanol, can be prepared from the corresponding methoxy-substituted benzaldehydes or other suitable precursors. abacipharma.commyskinrecipes.com

Furthermore, the introduction of additional substituents on the aromatic ring allows for a finer tuning of the molecule's characteristics. An example of this is the synthesis of (S)-2-amino-2-(3-methoxy-5-methylphenyl)ethanol, which introduces a methyl group to the phenyl ring. bldpharm.com The synthesis of dimethoxy analogues, such as (S)-2-amino-2-(3,4-dimethoxyphenyl)ethanol, has also been reported, expanding the library of available derivatives. glpbio.comcymitquimica.com The preparation of these compounds often follows established synthetic routes for amino alcohols, such as the reduction of corresponding α-azido ketones or the asymmetric reduction of α-keto oximes.

A variety of substituted phenylalaninols can also serve as precursors to a wide range of aryl-modified amino ethanol (B145695) derivatives. For example, the synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol as an intermediate highlights the feasibility of introducing halogen substituents onto the aromatic ring. mdpi.com

Table 1: Examples of this compound Analogues with Modified Aryl Moieties

| Compound Name | Modification |

| (S)-2-Amino-2-(2-methoxyphenyl)ethanol | Methoxy group at position 2 |

| (S)-2-Amino-2-(4-methoxyphenyl)ethanol | Methoxy group at position 4 |

| (S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol | Methyl group at position 5 |

| (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol | Methoxy groups at positions 3 and 4 |

| (S)-2-Amino-2-(halophenyl)ethanol | Halogen substituent on the phenyl ring |

Alterations to the Amino Alcohol Backbone (e.g., 1,3-Amino Alcohol Analogues)

Modification of the 1,2-amino alcohol backbone to produce 1,3-amino alcohol analogues represents a significant structural alteration. The synthesis of these analogues often requires multi-step sequences. One conceptual approach involves the umpolung (reactivity inversion) of imines to generate 2-azaallyl anions, which can then react with epoxides in a stereoselective manner to yield 1,3-amino alcohols. acs.org This strategy allows for the formation of up to three contiguous stereocenters.

Another potential route to 1,3-amino alcohols involves the ring-opening of appropriately substituted azetidines. organic-chemistry.org While direct conversion from a 1,2-amino alcohol like this compound is not straightforward, a synthetic sequence could be envisioned where the starting material is converted to a suitable precursor for such transformations. For instance, the selective hydroxylation of C(sp³)–H bonds at the γ-position of primary amines presents a modern approach to the synthesis of γ-amino alcohols (1,3-amino alcohols). organic-chemistry.org

The stereoselective synthesis of 2-amino-1,3-diols has been achieved starting from terpene-based precursors, which are converted to oxazolidin-2-ones followed by hydrolysis and further modifications. nih.gov This highlights a potential, albeit lengthy, pathway to access 1,3-diol analogues.

Functionalization for Specific Research Applications

The amino and hydroxyl groups of this compound are reactive handles for further functionalization, enabling the attachment of various moieties for specific research purposes, such as the development of chiral auxiliaries or ligands for catalysis.

Derivatization at the Amino and Hydroxyl Groups (e.g., N-functionalization, O-functionalization)

The primary amino group and the hydroxyl group can be selectively functionalized using a variety of standard protecting group strategies and other derivatization reactions.

N-Functionalization: The amino group can be protected with common protecting groups such as the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org N-benzylation is another common modification, which can be accomplished by reacting the amino alcohol with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. orgsyn.org

O-Functionalization: The hydroxyl group can be protected with silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) ether. This is typically carried out using TBDMS chloride in the presence of a base like imidazole (B134444) in a suitable solvent such as dimethylformamide. organic-chemistry.org

These protecting groups can be selectively removed, allowing for further derivatization at either the nitrogen or oxygen atom. For example, after N-protection, the hydroxyl group can be acylated or alkylated, followed by deprotection of the amino group to yield O-substituted derivatives.

Table 2: Common Derivatization Reactions at the Amino and Hydroxyl Groups

| Functional Group | Reaction | Reagents | Product |

| Amino | N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc protected amino alcohol |

| Amino | N-Benzylation | Benzyl bromide, Base | N-Benzyl amino alcohol |

| Hydroxyl | O-Silylation | TBDMS-Cl, Imidazole | O-TBDMS protected amino alcohol |

Synthesis of Chiral Oxazolidinone and Other Cyclic Derivatives

The 1,2-amino alcohol motif of this compound is a key precursor for the synthesis of chiral five-membered heterocyclic rings, most notably oxazolidinones. These heterocycles are valuable as chiral auxiliaries in asymmetric synthesis.

The cyclization to form the oxazolidinone ring is commonly achieved by reacting the amino alcohol with a carbonylating agent. Phosgene (B1210022) was historically used, but safer alternatives are now preferred. nih.gov Triphosgene, a solid and therefore more easily handled phosgene equivalent, can be used for this transformation, typically in the presence of a base. nih.govnih.gov Another common reagent is N,N'-carbonyldiimidazole (CDI), which activates the hydroxyl group to facilitate intramolecular cyclization. alfa-chemistry.com

The synthesis of (S)-4-(3-methoxyphenyl)oxazolidin-2-one would proceed via the reaction of this compound with such a carbonylating agent. This reaction creates a rigid cyclic structure where the stereochemistry of the starting amino alcohol is preserved, making the resulting oxazolidinone a useful chiral auxiliary.

Spectroscopic and Crystallographic Characterization of Derivatives and Complexes

The structural elucidation of the synthesized derivatives of this compound is crucial for confirming their identity and stereochemistry. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterization.

¹H NMR spectra provide information on the number and connectivity of protons in the molecule. Key signals for derivatives would include those for the aromatic protons, the methoxy group protons, and the protons of the ethanolamine (B43304) backbone.

¹³C NMR spectra reveal the carbon framework of the molecule. The chemical shifts of the aromatic carbons, the methoxy carbon, and the carbons of the amino alcohol moiety are diagnostic.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups. For example, the N-H and O-H stretching vibrations of the parent amino alcohol would be absent or shifted in its protected or cyclized derivatives. The formation of an oxazolidinone would be confirmed by the appearance of a characteristic carbonyl (C=O) stretching frequency.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can aid in structural confirmation.

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of crystalline derivatives and their metal complexes. alfa-chemistry.comresearchgate.net Single-crystal X-ray diffraction analysis can determine the precise bond lengths, bond angles, and stereochemistry of the molecule, confirming the retention or inversion of configuration during synthetic transformations. It is also invaluable for characterizing the coordination geometry of metal complexes where the amino alcohol derivative acts as a ligand. researchgate.netnih.gov

Table 3: Spectroscopic and Crystallographic Data for a Representative Derivative: (S)-4-(3-methoxyphenyl)oxazolidin-2-one

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (multiplets), methoxy group (singlet), CH and CH₂ protons of the oxazolidinone ring (multiplets), and NH proton (broad singlet). |

| ¹³C NMR | Signals for aromatic carbons, methoxy carbon, carbonyl carbon of the oxazolidinone ring, and the two carbons of the ethanolamine backbone. |

| IR (cm⁻¹) | Presence of a strong C=O stretching band (around 1750 cm⁻¹), N-H stretching band (around 3300 cm⁻¹), and C-O stretching bands. |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

| X-ray Crystallography | Determination of the precise three-dimensional structure, including the absolute configuration at the chiral center. |

Advanced Spectroscopic Techniques for Structural Elucidation

The structural framework of this compound and its derivatives is meticulously pieced together using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon and proton skeleton.

¹H NMR spectra reveal the chemical environment of hydrogen atoms. For a typical derivative, aromatic protons of the 3-methoxyphenyl (B12655295) group appear as multiplets in the range of δ 6.8-7.3 ppm. The methoxy (-OCH₃) protons present a characteristic singlet around δ 3.8 ppm. The protons on the ethanol backbone, specifically the methine (CH) and methylene (B1212753) (CH₂) groups, exhibit distinct signals whose splitting patterns (coupling) confirm their connectivity.

¹³C NMR spectra provide information on the carbon framework. The aromatic carbons resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing distinctly downfield. The carbons of the ethanolamine side chain (C-1 and C-2) are typically observed in the δ 45-75 ppm range.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. The fragmentation patterns observed in the mass spectrum offer additional structural clues, often showing cleavage adjacent to the amino group or loss of the hydroxyl group.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. Key vibrational frequencies include:

A broad absorption band in the 3300-3400 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations.

Strong absorptions around 2850-3000 cm⁻¹ corresponding to C-H stretching of aliphatic and aromatic groups.

Aromatic C=C stretching vibrations appearing in the 1450-1600 cm⁻¹ range.

C-O stretching vibrations for the ether and alcohol groups, typically found between 1050-1250 cm⁻¹.

The collective data from these techniques allows for a comprehensive elucidation of the relative connectivity of atoms within the synthesized derivatives.

Table 1: Representative Spectroscopic Data for a Hypothetical this compound Derivative

| Technique | Data Type | Observed Values | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.30-6.85 ppm (m) | Aromatic Protons (Ar-H) |

| Chemical Shift (δ) | 4.15 ppm (dd) | Methine Proton (-CH(NH₂)-) | |

| Chemical Shift (δ) | 3.82 ppm (s) | Methoxy Protons (-OCH₃) | |

| Chemical Shift (δ) | 3.65 ppm (m) | Methylene Protons (-CH₂OH) | |

| ¹³C NMR | Chemical Shift (δ) | 160.1 ppm | Ar-C (C-OCH₃) |

| Chemical Shift (δ) | 142.5 ppm | Ar-C (C-CH) | |

| Chemical Shift (δ) | 129.8, 119.5, 113.2, 112.8 ppm | Aromatic CH | |

| Chemical Shift (δ) | 67.2 ppm | Methylene Carbon (-CH₂OH) | |

| Chemical Shift (δ) | 55.4 ppm | Methoxy Carbon (-OCH₃) | |

| Chemical Shift (δ) | 54.8 ppm | Methine Carbon (-CH(NH₂)-) | |

| IR | Wavenumber (cm⁻¹) | 3370 (broad) | O-H, N-H stretch |

| Wavenumber (cm⁻¹) | 2935 | C-H stretch (aliphatic) | |

| Wavenumber (cm⁻¹) | 1590, 1490 | C=C stretch (aromatic) | |

| Wavenumber (cm⁻¹) | 1255 | C-O stretch (aryl ether) | |

| HRMS | m/z | [M+H]⁺ calculated vs. found | Confirms Elemental Composition |

Single Crystal X-ray Diffraction Studies for Absolute Configuration Determination

While spectroscopic methods define the connectivity of a molecule, they typically cannot determine its absolute stereochemistry. For chiral molecules like this compound derivatives, single-crystal X-ray diffraction is the gold standard for unambiguously assigning the absolute configuration. springernature.comnih.gov

This powerful technique involves irradiating a high-quality single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. ed.ac.uk

For light-atom organic compounds, determining the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), crystallographers can determine the true, non-inverted structure of the chiral molecule. ed.ac.uk The Flack parameter is a critical value refined during the structure solution; a value close to zero for a known enantiomer confirms the correct absolute configuration has been assigned. researchgate.net

The successful growth of a suitable single crystal is a prerequisite for this analysis. thieme-connect.de Once obtained, the X-ray structure provides definitive proof of the (S) or (R) configuration at the stereocenter, validating the stereoselective synthesis and confirming the spatial relationship between the amino, hydroxyl, and 3-methoxyphenyl groups. This level of structural certainty is often required for regulatory purposes in the pharmaceutical industry and for understanding structure-activity relationships. nih.gov

Table 2: Illustrative Crystallographic Data for a Chiral Amino Alcohol Derivative

| Parameter | Description | Typical Value/Information |

| Crystal System | The basic geometric lattice of the crystal. | Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁ (a common chiral space group) |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |

| Resolution | The level of detail in the diffraction data. | < 1.0 Å |

| Flack Parameter | A value used to confirm the absolute structure. | e.g., 0.02(5) (a value near zero indicates correctness) |

| Final Output | The determined absolute configuration at the chiral center. | (S)-configuration confirmed |

Emerging Research Directions and Prospects for S 2 Amino 2 3 Methoxyphenyl Ethanol

Development of Sustainable and Greener Synthetic Methodologies

The development of environmentally benign synthetic methods for chiral amino alcohols like (S)-2-Amino-2-(3-methoxyphenyl)ethanol is a key area of current research. rsc.org Traditional chemical methods often involve harsh reaction conditions, stoichiometric use of hazardous reagents, and the generation of significant waste. rsc.org Green chemistry principles are now guiding the development of more sustainable alternatives.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols and amino alcohols. nih.govnih.gov The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases, reductases, and transaminases, offers several advantages, including high stereoselectivity, mild reaction conditions (often in aqueous media at room temperature), and reduced environmental impact. nih.govacs.orgfrontiersin.org For instance, the asymmetric reduction of corresponding α-amino ketones can be achieved with high enantiomeric excess using engineered enzymes. frontiersin.org The application of biocatalytic reductive amination is another promising route, offering high atom economy and using ammonia (B1221849) as an inexpensive amino donor. frontiersin.orgfrontiersin.org

Another avenue being explored is the use of catalytic asymmetric transfer hydrogenation. This method provides a safer and more operationally simple alternative to high-pressure hydrogenation, often utilizing formic acid/triethylamine as the hydrogen source. acs.org Ruthenium-based catalysts, in particular, have shown high efficiency and enantioselectivity in the reduction of α-amino ketones to their corresponding amino alcohols. acs.org

The table below summarizes some green synthetic approaches applicable to the synthesis of chiral amino alcohols.

| Methodology | Key Features | Advantages |

| Biocatalysis | Use of enzymes (e.g., dehydrogenases, transaminases) or whole cells. nih.govfrontiersin.org | High enantioselectivity, mild reaction conditions, use of water as a solvent, reduced waste. nih.govacs.org |

| Asymmetric Transfer Hydrogenation | Employs a hydrogen donor (e.g., formic acid) in the presence of a chiral catalyst. acs.org | Avoids the need for high-pressure hydrogen gas, operational simplicity, good for the environment. acs.org |

| Catalysis in Green Solvents | Utilization of deep eutectic solvents or ionic liquids as reaction media. nih.gov | Potential for catalyst recycling, improved reaction rates and selectivity. |

Exploration of Novel Catalytic Transformations and Reaction Platforms

Beyond its role as a synthetic intermediate, derivatives of this compound are being investigated as chiral ligands and catalysts for a variety of novel transformations. The inherent chirality and the presence of both amino and hydroxyl functional groups make this scaffold ideal for coordinating with metal centers and directing the stereochemical outcome of reactions. myskinrecipes.com

Researchers are exploring the use of ligands derived from chiral amino alcohols in a range of catalytic reactions, including asymmetric additions to aldehydes, C-C cross-coupling reactions, and enantioselective reductions. westlake.edu.cnnih.gov For example, chromium-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of β-amino alcohols. westlake.edu.cn Additionally, photo- and electro-catalytic methods are emerging as innovative platforms for stereoselective C-C bond formation, such as in aza-pinacol coupling reactions. rsc.org

The development of new reaction platforms that can accommodate a wider range of substrates and offer unique reactivity is a major focus. This includes the design of multifunctional catalysts that can promote tandem or cascade reactions, thereby increasing synthetic efficiency by reducing the number of purification steps.

Advanced in Silico Design and Optimization of Chiral Catalysts and Ligands

Computational modeling and in silico design are becoming indispensable tools for accelerating the development of new chiral catalysts and ligands based on the this compound framework. researchgate.net These methods allow for the rational design and optimization of catalyst structures to achieve higher activity and enantioselectivity, thereby reducing the need for extensive empirical screening. researchgate.net

Molecular docking and quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to elucidate the intricate interactions between the catalyst, substrate, and reagents at the molecular level. nih.gov This understanding can guide the modification of the ligand structure to enhance stereocontrol. For example, computational tools can predict how changes in the steric and electronic properties of the ligand will affect the transition state of the reaction, leading to improved enantiomeric excess. nih.gov

The integration of machine learning and artificial intelligence with computational chemistry is a burgeoning area that holds significant promise for catalyst design. sptlabtech.com These approaches can analyze large datasets to identify subtle structure-activity relationships and propose novel catalyst structures with enhanced performance.

| Computational Technique | Application in Catalyst Design |

| Molecular Docking | Predicts the binding orientation of a substrate within the active site of a catalyst. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to understand reaction mechanisms and transition states. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the catalyst-substrate complex over time to assess stability. mdpi.com |

Integration with Flow Chemistry and High-Throughput Experimentation

To enhance the efficiency, safety, and scalability of processes involving this compound, researchers are increasingly turning to flow chemistry and high-throughput experimentation (HTE). uc.pt

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing. uc.pt Reactions are conducted in a continuous stream within a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt This enhanced control can lead to improved yields, higher selectivity, and safer operation, particularly for highly exothermic or hazardous reactions. uc.pt The modular nature of flow systems also facilitates the integration of multiple reaction and purification steps into a single, automated process. uc.pt

High-throughput experimentation (HTE) involves the parallel execution of a large number of experiments, enabling the rapid screening of reaction conditions, catalysts, and substrates. nih.govseqens.com This approach significantly accelerates the optimization of synthetic routes and the discovery of new catalytic transformations. nih.govseqens.com When combined with data analysis and machine learning, HTE can provide valuable insights into complex reaction systems. sptlabtech.com The integration of HTE with flow chemistry creates a powerful platform for the rapid development and optimization of robust and scalable synthetic processes.

| Technology | Key Advantages in Chemical Synthesis |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility, potential for automation. uc.pt |